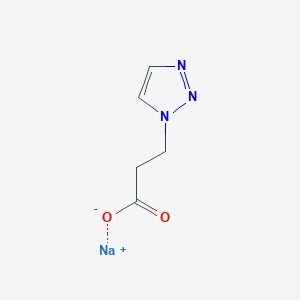
sodium 3-(1H-1,2,3-triazol-1-yl)propanoate
Übersicht
Beschreibung
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate, commonly referred to as sodium triazolylpropanoate (STP), is a compound used in scientific research as a reagent, catalyst, and as a building block for synthesizing other compounds. It is a colorless, crystalline solid with a molecular weight of 181.2 g/mol and a melting point of 173-175°C. STP is soluble in water and is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate derivatives have been identified as having significant potential in the treatment of various inflammatory conditions. They are part of a broader class of compounds known for their anti-inflammatory properties .
Antimicrobial Activity
These compounds also exhibit a broad range of antimicrobial activities. They have been used as anti-bacterial, anti-fungal, and anti-tubercular agents. Their structure allows for significant versatility in combating different types of microbial infections .
Cancer Research
In cancer research, certain 1,2,3-triazole derivatives have shown potent antiproliferative effects against various cancer cell lines. This suggests that sodium 3-(1H-1,2,3-triazol-1-yl)propanoate could be a valuable compound in the development of new anticancer therapies .
Drug Discovery
The unique properties of 1,2,3-triazoles make them valuable in drug discovery. They can be used to create compounds with specific desired effects, such as increased potency or reduced side effects .
Material Science
These compounds have applications in material science due to their ability to form stable structures that can be used in the development of new materials with specific properties .
Bioconjugation and Chemical Biology
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate can be used in bioconjugation to attach biomolecules to one another or to solid supports. This is useful in chemical biology for studying biological systems .
Agricultural Applications
In agriculture, triazolium salts derived from triazoles have shown promise as additives that can enhance the antibacterial properties of nano- and fiber-based materials .
Antioxidant Properties
Recent studies have also highlighted the antioxidant activity of triazole compounds. This property is beneficial for protecting cells from oxidative stress and could have implications in various health-related fields .
Eigenschaften
IUPAC Name |
sodium;3-(triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDHLAYOKFQAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 3-(1H-1,2,3-triazol-1-yl)propanoate | |
CAS RN |
1181458-20-7 | |
| Record name | sodium 3-(1H-1,2,3-triazol-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)










